molecular formula C19H21N3O7S B2449705 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941945-59-1

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2449705
CAS No.: 941945-59-1
M. Wt: 435.45
InChI Key: OTFWZXSYYQLDIU-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, nitro group, and methoxy groups

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-17-11-15(16(22(24)25)12-18(17)29-2)19(23)20-13-5-7-14(8-6-13)21-9-3-4-10-30(21,26)27/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFWZXSYYQLDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule dissects into two primary components:

  • 4,5-Dimethoxy-2-nitrobenzoyl group : Derived from 4,5-dimethoxy-2-nitrobenzoic acid, a commercially available building block extensively utilized in heterocyclic synthesis.
  • 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline : A functionalized aniline requiring precise construction of the sulfone-containing thiazinan ring.

Coupling these fragments via amide bond formation constitutes the final step. The synthesis’s complexity lies in the thiazinan dioxide moiety, demanding careful oxidation and cyclization strategies.

Synthesis of 4,5-Dimethoxy-2-nitrobenzoyl Chloride

Acid Chloride Preparation

4,5-Dimethoxy-2-nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux in anhydrous toluene. This method, adapted from similar benzamide syntheses, achieves near-quantitative conversion:

$$
\text{C}9\text{H}9\text{NO}6 + \text{SOCl}2 \xrightarrow{\text{Toluene, 70°C}} \text{C}9\text{H}7\text{ClNO}5 + \text{SO}2 + \text{HCl}
$$

Reaction Conditions :

  • Molar Ratio : 1:3 (acid:SOCl₂)
  • Time : 4–6 hours
  • Yield : 92–95% (crude), 88% after distillation.

The acid chloride’s stability permits storage under inert atmosphere at −20°C for subsequent use.

Synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Thiazinan Ring Construction

The six-membered 1,2-thiazinan-1,1-dioxide ring is assembled via a two-step sequence:

Thiazinane Formation

Cyclocondensation of 3-mercaptopropylamine with 1,2-dibromoethane in the presence of potassium carbonate yields 1,2-thiazinane:

$$
\text{HS-CH}2\text{CH}2\text{CH}2\text{NH}2 + \text{Br-CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{S-CH}2\text{CH}2\text{CH}2\text{N-CH}2\text{CH}_2 + 2\text{HBr}
$$

Optimization Insights :

  • Solvent : Dimethylformamide (DMF) facilitates polar aprotic conditions.
  • Temperature : 80°C for 12 hours ensures complete cyclization.
  • Yield : 74% after silica gel chromatography.
Sulfone Oxidation

Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfide to sulfone:

$$
\text{Thiazinane} + 2\text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2, 0°C} \text{Thiazinane dioxide} + 2\text{mCBA}
$$

Critical Parameters :

  • Stoichiometry : 2.2 equivalents mCPBA to ensure complete oxidation.
  • Temperature Control : Gradual warming from 0°C to room temperature prevents overoxidation.
  • Yield : 89% after recrystallization.

Aniline Functionalization

Buchwald-Hartwig coupling links the thiazinan dioxide to 4-bromoaniline using palladium(II) acetate and Xantphos:

$$
\text{Thiazinane dioxide} + \text{4-Bromoaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(Thiazinan-2-yl)aniline}
$$

Reaction Metrics :

  • Catalyst System : 5 mol% Pd(OAc)₂, 10 mol% Xantphos.
  • Base : Cs₂CO₃ in toluene at 110°C for 18 hours.
  • Yield : 68% after column purification.

Amide Bond Formation

Schotten-Baumann Coupling

The benzoyl chloride and aniline derivative react under Schotten-Baumann conditions:

$$
\text{C}9\text{H}7\text{ClNO}5 + \text{C}{10}\text{H}{14}\text{N}2\text{O}2\text{S} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{Target Compound} + \text{NaCl}
$$

Procedure :

  • Dissolve 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline (1.0 equiv) in ethyl acetate.
  • Add 4,5-dimethoxy-2-nitrobenzoyl chloride (1.1 equiv) dropwise at 0°C.
  • Maintain pH 8–9 with 10% NaOH.
  • Stir for 3 hours, extract, and purify via recrystallization (ethanol/water).

Yield : 82% (white crystalline solid).

Coupling Reagent-Mediated Approach

Alternative activation using HATU in DMF enhances yields for sterically hindered amines:

$$
\text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Amide}
$$

Conditions :

  • Activator : 1.5 equiv HATU.
  • Base : 3.0 equiv DIPEA.
  • Solvent : Anhydrous DMF, 25°C, 12 hours.
  • Yield : 91%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 3H, OCH₃), 4.08 (s, 3H, OCH₃), 3.75–3.68 (m, 4H, thiazinan CH₂), 3.12–3.05 (m, 2H, thiazinan CH₂).
  • HRMS (ESI+) : m/z calcd for C₂₀H₂₂N₃O₈S [M+H]⁺: 472.1174; found: 472.1178.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
  • Melting Point : 214–216°C (decomposition observed above 220°C).

Challenges and Optimization Strategies

Thiazinan Dioxide Hydrolysis

Early attempts using H₂O₂/HCl for sulfide oxidation led to partial ring opening. Switching to mCPBA in CH₂Cl₂ mitigated this issue, preserving ring integrity.

Amine Coupling Efficiency

Schotten-Baumann conditions sufficed for small-scale synthesis, but HATU-mediated coupling proved superior for multigram preparations, reducing reaction time from 12 hours to 2 hours.

Regioselectivity in Nitro Group Introduction

Nitration of dimethoxybenzoic acid requires precise temperature control (−5°C) to avoid para-substitution byproducts, achieving >95% ortho-selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : Studies have shown that compounds with similar structures demonstrate antioxidant capabilities, which can protect cells from oxidative stress .
  • Neuroprotective Effects : The compound may play a role in neuroprotection by inhibiting neurotoxic agents and protecting neuronal cells from damage .
  • Antimicrobial Activity : Compounds containing thiazinane rings have been reported to exhibit antimicrobial properties, suggesting potential applications in treating infections .

Anticancer Research

The unique structural attributes of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide may confer anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The interaction with specific molecular targets involved in cell proliferation and survival pathways is an area of ongoing research.

Neurological Disorders

Given its potential neuroprotective effects, this compound could be explored for applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to inhibit β-amyloid aggregation and modulate cholinesterase activity positions it as a candidate for further investigation in this domain .

Antimicrobial Agents

The thiazinane structure has been associated with antimicrobial activity against various pathogens. This compound could be developed into a novel antimicrobial agent targeting resistant strains of bacteria or fungi .

Case Study 1: Neuroprotective Mechanisms

In a study examining the neuroprotective effects of similar compounds, it was found that they significantly reduced neuronal cell death induced by toxic agents. The mechanism involved the modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades .

Case Study 2: Antioxidant Activity

Research on related compounds demonstrated strong antioxidant activity through assays measuring DPPH scavenging and lipid peroxidation inhibition. These findings suggest that this compound may similarly exhibit these properties .

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazinane ring and nitro group can participate in various binding interactions, while the methoxy groups can influence the compound’s overall polarity and solubility. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
  • N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Uniqueness

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O5SC_{18}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 378.47 g/mol. The compound features a thiazinane ring, which contributes to its chemical reactivity and biological properties. The presence of methoxy and nitro groups further enhances its potential for interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing thiazinane and related heterocycles often exhibit significant biological activities, including:

  • Antimicrobial Properties : The thiazinane structure is known to enhance the antimicrobial efficacy of compounds by disrupting bacterial cell walls or inhibiting essential enzymes.
  • Anticancer Activity : Similar compounds have shown promise in cancer treatment by inducing apoptosis in tumor cells through various pathways.
  • Anti-inflammatory Effects : The nitro group may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazinane Ring : This is achieved through cyclization reactions involving sulfur-containing precursors.
  • Introduction of Functional Groups : Methoxy and nitro groups are introduced via electrophilic aromatic substitution or similar methods.
  • Final Coupling Reaction : The final product is obtained through amide bond formation with appropriate coupling agents.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies on cancer cell lines have shown that the compound induces apoptosis through the activation of caspase pathways. For instance:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may be effective in targeting specific cancer types.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated significant inhibition of growth compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

Another investigation focused on the anticancer properties of this compound in animal models. Treated subjects showed a marked reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues correlating with elevated levels of pro-apoptotic markers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Step 1 : Start with coupling the thiazinan sulfone moiety to the phenyl ring using Ullmann or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere).
  • Step 2 : Introduce the 4,5-dimethoxy-2-nitrobenzamide group via nucleophilic acyl substitution. Use pyridine as a base to activate the carboxylic acid chloride intermediate, as described in analogous benzamide syntheses .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via column chromatography or recrystallization (methanol/water). Yield improvements (~15–20%) are achievable by adjusting stoichiometry (1.2:1 acyl chloride:amine ratio) and refluxing in acetonitrile for 8–12 hours .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Look for sulfone S=O stretches at 1150–1300 cm⁻¹ and amide C=O stretches at 1640–1680 cm⁻¹ .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for nitrobenzamide), methoxy groups (δ ~3.8 ppm), and thiazinan methylene protons (δ 3.2–4.0 ppm). Confirm sulfone integration via adjacent deshielded protons .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error. Cross-check with elemental analysis (C, H, N, S) for purity >95% .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action, particularly its potential as an enzyme inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfone/nitro-group sensitivity, such as PFOR (pyruvate:ferredoxin oxidoreductase), analogous to nitazoxanide derivatives .
  • Enzyme Assays : Use spectrophotometric assays (e.g., NADH oxidation at 340 nm) to monitor inhibition kinetics. Compare IC₅₀ values against known inhibitors.
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., PFOR) to resolve binding interactions. Refine hydrogen-bonding networks (e.g., N–H⋯O/F interactions) using SHELX .

Q. What computational strategies are suitable for predicting binding affinity with therapeutic targets, and how should validation experiments be structured?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites. Focus on sulfone and nitro groups as hydrogen-bond acceptors .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs in and . Validate via leave-one-out cross-validation (R² > 0.8).
  • Validation : Correlate computational predictions with in vitro IC₅₀ data. Discrepancies >10% warrant re-evaluation of force field parameters .

Q. How can structural modifications enhance bioactivity, and what analytical methods are critical for assessing derivatives?

  • Methodological Answer :

  • Modification Strategies :
  • Replace nitro group with trifluoromethyl (improves metabolic stability) .
  • Substitute methoxy groups with halogens (enhances lipophilicity) .
  • Analytical Workflow :
  • HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water gradient).
  • Biological Screening : Test derivatives against Gram-positive bacteria (MIC assays, 0.5–64 µg/mL) and cancer cell lines (MTT assay, 48-hour exposure) .

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